N'-[(1E)-1H-indol-3-ylmethylene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves the reaction of indole-3-carboxaldehyde with 4-methylaniline and acetic hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE involves the inhibition of specific enzymes and signaling pathways. The compound selectively inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It forms hydrogen bonds with key amino acids in the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique compared to other indole derivatives due to its specific chemical structure and biological activity. Similar compounds include:
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl) methylidene] acetohydrazide: These compounds have similar structures but different substituents on the phenyl ring, leading to variations in their biological activities.
Indole-3-carboxaldehyde derivatives: These compounds share the indole core structure but differ in their functional groups, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C18H18N4O/c1-13-6-8-15(9-7-13)19-12-18(23)22-21-11-14-10-20-17-5-3-2-4-16(14)17/h2-11,19-20H,12H2,1H3,(H,22,23)/b21-11+ |
InChI Key |
CYOHTHYMLPCUEI-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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